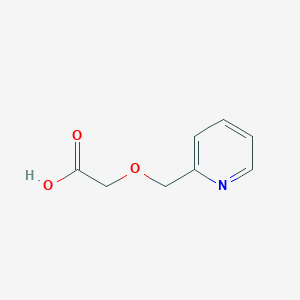

2-(Pyridin-2-ylmethoxy)acetic acid

Description

2-(Pyridin-2-ylmethoxy)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with a methoxy-linked acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

2-(pyridin-2-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRTWUIFHFTUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethoxy)acetic acid typically involves the reaction of pyridine-2-methanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and an organic solvent such as ethanol.

Industrial Production Methods

Industrial production methods for 2-(Pyridin-2-ylmethoxy)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyridin-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst or under UV light.

Major Products

Oxidation: Formation of 2-(Pyridin-2-ylmethoxy)acetic acid derivatives with additional carboxylic acid groups.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated or alkylated pyridine derivatives.

Applications De Recherche Scientifique

2-(Pyridin-2-ylmethoxy)acetic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

Key structural analogues and their differentiating features are summarized below:

Structural Insights :

- Pyridine Substitution Position: The position of the pyridine nitrogen (2-yl vs. 3-yl) significantly impacts electronic properties.

- Functional Group Variations : Methoxy linkers (e.g., in 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid) enhance steric bulk and modulate binding interactions in receptor-targeted applications, as seen in orexin receptor antagonists () .

Physicochemical Properties

Key Observations :

- Molecular Weight : Larger derivatives like 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid (243.26 g/mol) may exhibit reduced blood-brain barrier permeability compared to smaller analogues () .

- Safety : 2-(Pyridin-3-yl)acetic acid is classified for acute toxicity (H302, H312, H332), whereas pyridin-2-ylmethoxy derivatives lack such classifications, suggesting substituent-dependent safety profiles .

Mechanistic Insights :

- The pyridin-2-ylmethoxy group in 8f () enhances solubility and CNS penetration compared to bulkier naphthalen-2-yl or 3,4-dimethylphenyl substituents in 9a and 9b .

Activité Biologique

2-(Pyridin-2-ylmethoxy)acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula: CHNO

- CAS Number: 1291744-36-9

- Molecular Weight: Approximately 219.23 g/mol

The structure features a pyridine ring linked to a methoxy group and an acetic acid moiety, which plays a crucial role in its biological interactions.

Biological Activity Overview

The compound exhibits potential activities in various domains, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 2-(Pyridin-2-ylmethoxy)acetic acid possesses significant antimicrobial activity:

- Target Organism: Agrobacterium tumefaciens

- Inhibitory Concentration (IC): 0.8038 mg/mL

- Mechanism of Action: Disruption of bacterial cell membrane integrity, inhibiting protein synthesis, similar to the action observed with other phenylacetic acid derivatives.

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested: Various cancer cell lines

- Mechanism of Action: Induction of apoptosis and modulation of the Wnt/β-catenin signaling pathway, which is critical in many cancers.

The specific interactions with molecular targets are still under investigation, but preliminary findings suggest potential receptor binding and enzyme inhibition.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Agrobacterium tumefaciens | 0.8038 | Disruption of cell membrane integrity |

| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis; modulation of Wnt signaling |

Case Studies and Research Findings

- Antimicrobial Study : A study highlighted the effectiveness of 2-(Pyridin-2-ylmethoxy)acetic acid against multiple bacterial strains, demonstrating its potential as an alternative to conventional antibiotics. The compound's ability to disrupt cell membranes was a key factor in its antimicrobial efficacy.

- Anticancer Research : In another investigation, the compound was shown to significantly reduce cell viability in several cancer types through mechanisms involving apoptosis. The modulation of critical signaling pathways indicates its potential as a therapeutic agent in oncology.

The biological activity of 2-(Pyridin-2-ylmethoxy)acetic acid can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes critical for metabolic pathways associated with disease progression.

Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.